
L-Arginine mono((R)-thiazolidine-4-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine mono(®-thiazolidine-4-carboxylate) is a compound that combines L-Arginine, a semi-essential amino acid, with ®-thiazolidine-4-carboxylate, a derivative of thiazolidine L-Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, which is crucial for various physiological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(®-thiazolidine-4-carboxylate) typically involves the reaction of L-Arginine with ®-thiazolidine-4-carboxylic acid. The reaction is carried out in an aqueous medium, often under acidic or basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods
Industrial production of L-Arginine mono(®-thiazolidine-4-carboxylate) may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce L-Arginine. The ®-thiazolidine-4-carboxylate can be synthesized separately and then combined with L-Arginine through chemical synthesis. The final product is purified and tested for quality before being used in various applications.
化学反应分析
Types of Reactions
L-Arginine mono(®-thiazolidine-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
L-Arginine mono(®-thiazolidine-4-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a precursor for nitric oxide.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as an additive in various industrial processes.
作用机制
The mechanism of action of L-Arginine mono(®-thiazolidine-4-carboxylate) involves its metabolism into L-Arginine and ®-thiazolidine-4-carboxylate. L-Arginine is converted into nitric oxide, which acts as a vasodilator, improving blood flow and cardiovascular health. The ®-thiazolidine-4-carboxylate component may have additional biological effects, such as antioxidant properties and modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
L-Arginine: A semi-essential amino acid with similar nitric oxide-producing properties.
Thiazolidine-4-carboxylate: A derivative of thiazolidine with potential antioxidant effects.
L-Citrulline: Another amino acid involved in the nitric oxide cycle, often used in combination with L-Arginine.
Uniqueness
L-Arginine mono(®-thiazolidine-4-carboxylate) is unique due to its combined properties of L-Arginine and ®-thiazolidine-4-carboxylate. This combination enhances its potential therapeutic effects and broadens its applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
97358-56-0 |
|---|---|
分子式 |
C10H21N5O4S |
分子量 |
307.37 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;3-/m00/s1 |
InChI 键 |
JEOQACOXAOEPLX-WOYAITHZSA-N |
手性 SMILES |
C1[C@H](NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
规范 SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




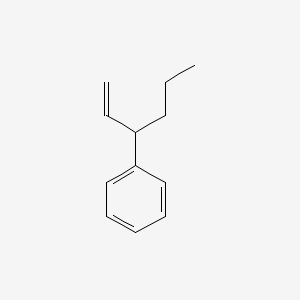
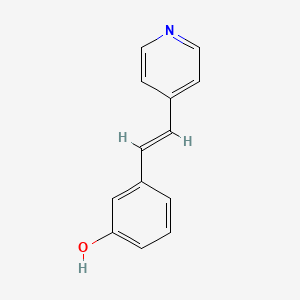

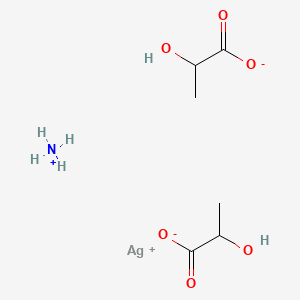
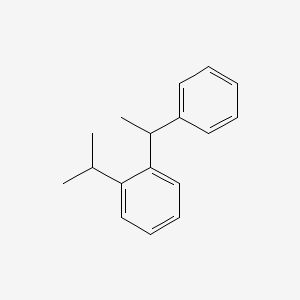
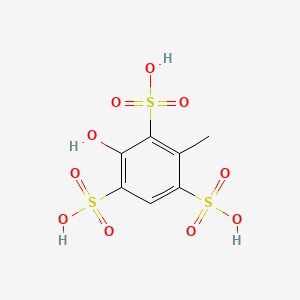


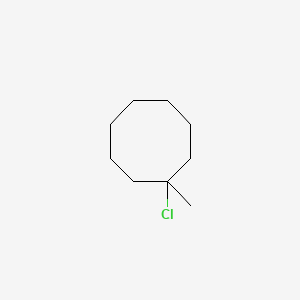
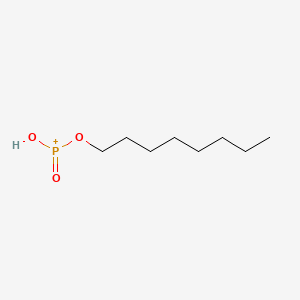

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
